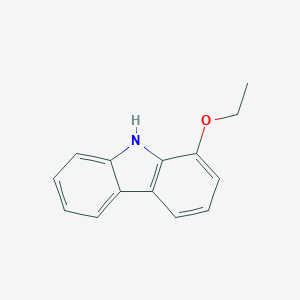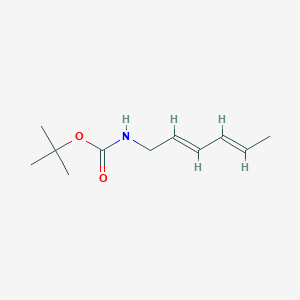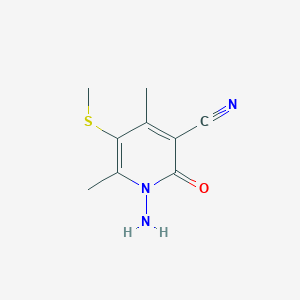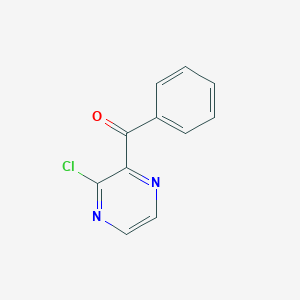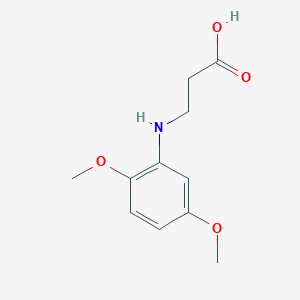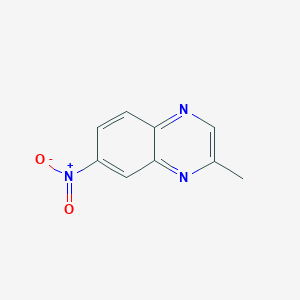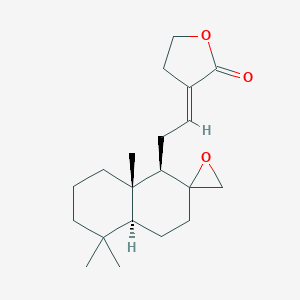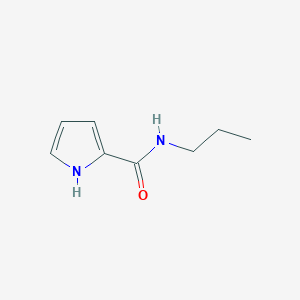
N-Propyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an analog of the endogenous cannabinoid anandamide and has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. In
Mecanismo De Acción
N-Propyl-1H-pyrrole-2-carboxamide interacts with the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways, which can regulate various physiological processes, including pain perception, inflammation, and neuronal function. N-Propyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can further modulate physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-Propyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain perception. N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its potential neuroprotective effects and has been shown to protect against neuronal damage in various models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of using N-Propyl-1H-pyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research of N-Propyl-1H-pyrrole-2-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another direction is the exploration of the interactions between N-Propyl-1H-pyrrole-2-carboxamide and other physiological processes, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of N-Propyl-1H-pyrrole-2-carboxamide for easier administration in experimental settings.
Conclusion:
In conclusion, N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound interacts with the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its potency and low toxicity, but also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications, exploring its interactions with other physiological processes, and improving its synthesis methods and solubility.
Métodos De Síntesis
N-Propyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of N-propylpyrrole with chloroacetyl chloride and subsequent reaction with ammonia. Another method involves the reaction of N-propylpyrrole with 2-bromoacetyl bromide, followed by reaction with ammonia. These methods have been reported in scientific literature and have been used to synthesize N-Propyl-1H-pyrrole-2-carboxamide for research purposes.
Aplicaciones Científicas De Investigación
N-Propyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential in treating various diseases, including cancer, epilepsy, and neurodegenerative disorders. Scientific research has also explored the use of N-Propyl-1H-pyrrole-2-carboxamide as a tool for studying the endocannabinoid system and its interactions with other physiological processes.
Propiedades
Número CAS |
120309-46-8 |
|---|---|
Nombre del producto |
N-Propyl-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11) |
Clave InChI |
LYLMJRLHNQBOIM-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CN1 |
SMILES canónico |
CCCNC(=O)C1=CC=CN1 |
Sinónimos |
1H-Pyrrole-2-carboxamide,N-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
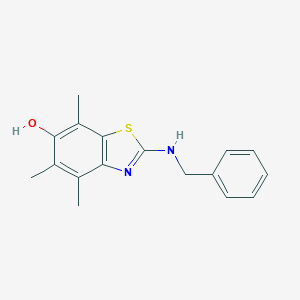
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
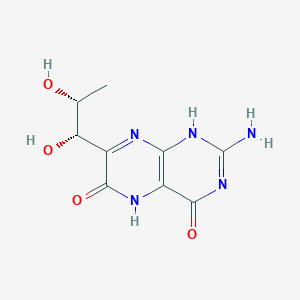
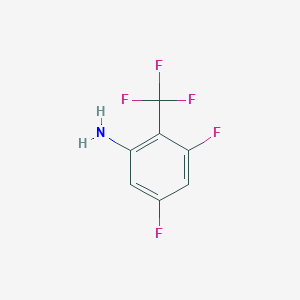

![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
